

Formulation of Cefquinome Sulfate for Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cefquinome

Cat. No.: B211414

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of **Cefquinome** sulfate for injection. It covers two primary formulation approaches: a sterile powder for reconstitution (achieved through lyophilization) and an oil-based suspension for intramuscular administration. The protocols provided are based on publicly available data and are intended to serve as a comprehensive guide for research and development purposes.

Formulation Overview

Cefquinome sulfate, a fourth-generation cephalosporin antibiotic for veterinary use, can be formulated as either a powder for reconstitution for intravenous or intramuscular injection, or as a ready-to-use suspension for intramuscular injection. The choice of formulation depends on the desired route of administration, stability requirements, and therapeutic application.

- **Powder for Injection (Lyophilized):** This formulation offers excellent long-term stability in the dried state. It requires reconstitution with a suitable sterile diluent, such as Sterile Water for Injection (WFI), prior to administration. Excipients are included to ensure the stability of the active pharmaceutical ingredient (API) during the lyophilization process and to provide an elegant, easily reconstitutable cake.
- **Suspension for Injection:** This formulation provides a ready-to-use product, often for intramuscular administration, which can offer sustained-release characteristics. The formulation is typically an oil-based suspension containing micronized **Cefquinome** sulfate,

a suspending agent to ensure homogeneity, and an antioxidant to prevent degradation of the oil vehicle.

Quantitative Data Presentation

The following tables summarize the quantitative compositions for representative **Cefquinome** sulfate injection formulations and the validation parameters for a typical analytical HPLC method.

Table 1: Representative Formulation Compositions

Formulation Type	Component	Concentration/Amount	Function
Powder for Injection (Lyophilized)	Cefquinome sulfate	500 mg/vial	Active Pharmaceutical Ingredient
L-Arginine	4g (for 10g of Cefquinome sulfate)	Solubilizer/Stabilizer	
Mannitol	0.6g (for 10g of Cefquinome sulfate)	Bulking Agent/Tonicity Modifier	
Sodium Hydroxide/Hydrochloric Acid	q.s. to pH 6.5	pH Adjuster	
Suspension for Injection	Cefquinome sulfate	2.5% (w/v)	Active Pharmaceutical Ingredient
Vitamin E	0.15% - 0.3% (w/v)	Antioxidant	
Glyceryl Monostearate	1% - 3% (w/v)	Suspending Agent	
Ethyl Oleate	q.s. to 100%	Vehicle	

Table 2: HPLC Analytical Method Validation Parameters

Parameter	Result
Linearity Range	20 - 160 µg/mL
Correlation Coefficient (r ²)	> 0.999
Limit of Detection (LOD)	0.44 µg/mL
Limit of Quantification (LOQ)	1.34 µg/mL
Accuracy (% Recovery)	99.10% to 101.31%
Precision (%RSD)	< 2.0%

Experimental Protocols

Preparation of Lyophilized Cefquinome Sulfate for Injection

This protocol describes the preparation of a batch of lyophilized **Cefquinome** sulfate for injection.

Materials:

- **Cefquinome** sulfate (sterile)
- L-Arginine
- Mannitol
- Sodium Hydroxide (0.1N)
- Hydrochloric Acid (0.1N)
- Water for Injection (WFI), cold
- Activated Carbon
- Sterile vials and stoppers

Protocol:

- In an aseptic environment, dissolve 4g of L-arginine and 0.6g of mannitol in 100mL of cold WFI with stirring.
- Slowly add 10g of **Cefquinome** sulfate to the solution and continue stirring until fully dissolved.
- Adjust the pH of the solution to 6.5 using 0.1N sodium hydroxide or 0.1N hydrochloric acid.
- Add 0.1g of activated carbon to the solution and stir for 20 minutes for decolorization.
- Filter the solution through a coarse filter to remove the activated carbon.
- Aseptically filter the solution through a 0.22 µm membrane filter into a sterile container.
- Dispense the sterile solution into sterile vials.
- Partially insert sterile lyophilization stoppers onto the vials.
- Load the vials into a pre-cooled lyophilizer.
- Execute the lyophilization cycle (see Table 3 for a representative cycle).
- After completion of the cycle, fully stopper the vials under vacuum and seal.

Table 3: Representative Lyophilization Cycle for Cefquinome Sulfate Injection

Stage	Step	Temperature (°C)	Pressure (mTorr)	Duration (hours)
Freezing	Ramp down	to -40	Atmospheric	2
Hold	-40	Atmospheric	4	
Primary Drying	Ramp up	to -10	100	2
Hold	-10	100	20	
Secondary Drying	Ramp up	to 25	50	3
Hold	25	50	10	

Note: This is a representative cycle and may require optimization based on the specific formulation and lyophilizer.

Preparation of Cefquinome Sulfate Suspension for Injection

This protocol details the preparation of an oil-based **Cefquinome** sulfate suspension.

Materials:

- **Cefquinome** sulfate (micronized, sterile)
- Vitamin E
- Glyceryl Monostearate
- Ethyl Oleate

Protocol:

- Sterilize the ethyl oleate by heating to 120°C and holding for 2 hours, then cool to room temperature in an aseptic environment.

- Aseptically add the required amounts of glyceryl monostearate and vitamin E to the sterile ethyl oleate and stir until dissolved.
- Aseptically add the micronized, sterile **Cefquinome** sulfate to the oil base.
- Homogenize the mixture using a high-shear mixer until a uniform suspension is achieved.
- Aseptically fill the suspension into sterile vials.

Stability-Indicating HPLC Method for Cefquinome Sulfate

This protocol outlines a stability-indicating HPLC method for the quantification of **Cefquinome** sulfate and the detection of degradation products.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: 25mM KH₂PO₄ buffer (pH 6.5) and Acetonitrile (80:20 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 265 nm
- Injection Volume: 5 µL
- Column Temperature: 40°C

Standard Solution Preparation:

- Accurately weigh and dissolve an appropriate amount of **Cefquinome** sulfate reference standard in the mobile phase to obtain a stock solution of known concentration.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-160 µg/mL).

Sample Preparation (from formulated product):

- For Lyophilized Powder: Reconstitute the vial with a known volume of mobile phase. Further dilute with the mobile phase to bring the concentration within the linear range of the assay.
- For Suspension: Accurately transfer a known volume of the suspension to a volumetric flask. Dilute with a suitable solvent (e.g., a mixture of acetonitrile and water) and sonicate to ensure complete extraction of the drug. Further dilute with the mobile phase to the target concentration.
- Filter all samples through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

- Acid Hydrolysis: Incubate a solution of **Cefquinome** sulfate in 0.1 M HCl.
- Base Hydrolysis: Incubate a solution of **Cefquinome** sulfate in 0.1 M NaOH.
- Oxidative Degradation: Treat a solution of **Cefquinome** sulfate with 3% H₂O₂.
- Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).
- Photolytic Degradation: Expose a solution of **Cefquinome** sulfate to UV light.

Analyze the stressed samples using the HPLC method to evaluate the separation of the main peak from any degradation products.

Visualizations

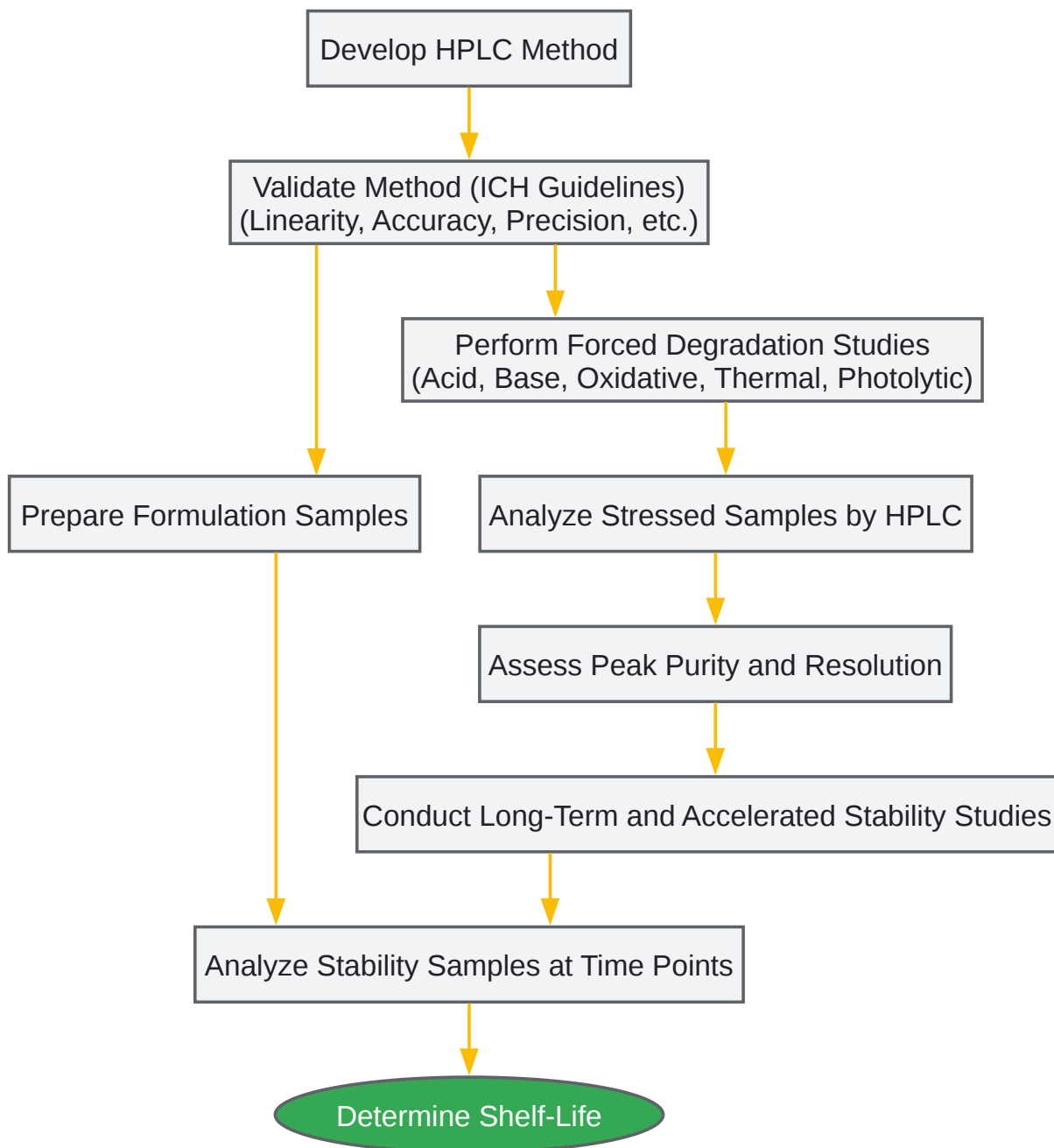
Experimental Workflow for Lyophilized Formulation



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of lyophilized **Cefquinome** sulfate for injection.

Experimental Workflow for Suspension Formulation



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Formulation of Cefquinome Sulfate for Injection: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b211414#formulation-of-cefquinome-sulfate-for-injection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com